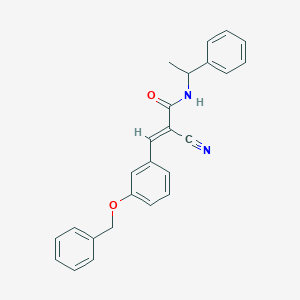

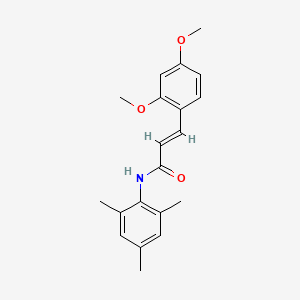

(E)-2-cyano-N-(1-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(1-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide, also known as CPEB, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. CPEB has shown promising results in inhibiting cancer cell growth and inducing apoptosis, making it a potential candidate for future cancer therapies.

Scientific Research Applications

Antibacterial, Antifungal, and Antimycobacterial Applications

Cyano compounds derived from cyanobacteria, such as alkaloids, aromatic compounds, and polyketides, have shown significant antimicrobial activities against multidrug-resistant bacteria, fungi, and Mycobacterium tuberculosis. This suggests potential applications of similar cyano compounds, including "(E)-2-cyano-N-(1-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide," in developing new antimicrobial agents (Swain, Paidesetty, & Padhy, 2017).

Environmental and Polymer Degradation

Research on the degradation of polymers by esters of H-phosphonic and phosphoric acids highlights the potential role of cyano compounds in environmental remediation and polymer recycling. The cyano functional group's reactivity could be exploited in catalyzing the breakdown of persistent environmental pollutants and synthetic polymers, suggesting a pathway for utilizing "(E)-2-cyano-N-(1-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide" in similar applications (Mitova et al., 2013).

Photophysical Properties and OLED Applications

Cyanobacteria-derived compounds, including those with cyano groups, exhibit photophysical properties that are beneficial in organic light-emitting diodes (OLEDs) and other photonic applications. The electron-withdrawing nature of the cyano group can significantly affect the emission properties, suggesting potential uses of "(E)-2-cyano-N-(1-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide" in developing photonic materials with tailored optical properties (Chi & Chou, 2010).

Environmental Fate and Transport

The study of engineered nanomaterials' environmental fate and transport provides a framework for understanding how cyano compounds, due to their unique physicochemical properties, might behave in natural and engineered environmental systems. This research can inform the development of strategies to mitigate potential environmental impacts of cyano compounds, including "(E)-2-cyano-N-(1-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide" (Westerhoff & Nowack, 2013).

properties

IUPAC Name |

(E)-2-cyano-N-(1-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-19(22-12-6-3-7-13-22)27-25(28)23(17-26)15-21-11-8-14-24(16-21)29-18-20-9-4-2-5-10-20/h2-16,19H,18H2,1H3,(H,27,28)/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGICUBWNXCRBA-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-N-(1-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2555797.png)

![3-Methoxy-N-methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2555799.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2555803.png)

![Ethyl [(4-iodo-2-methylphenyl)amino]acetate](/img/structure/B2555804.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2555807.png)

![5-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2555808.png)

![2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide](/img/structure/B2555813.png)

![methyl 6-chloro-2-(2-((2,5-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2555817.png)